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Compound of Interest

Compound Name: 3-(2,3-Dimethylphenyl)azetidine
Cat. No.: B13604812
Get Quote

Executive Summary: The Scaffold Advantage

In the landscape of modern medicinal chemistry, the shift from flat, aromatic-heavy molecules
to sp3-rich architectures is a defining trend. 3-(2,3-Dimethylphenyl)azetidine (CAS: 1260865-
33-5) represents a high-value scaffold in this domain.[1][2] As a constrained bioisostere of 3-
phenylpyrrolidine or 4-phenylpiperidine, this azetidine core offers a unique vector for side-chain
presentation while significantly reducing molecular weight and lipophilicity—two critical factors
in improving Ligand Efficiency (LE) and CNS penetration.[1][2]

This guide provides a rigorous analysis of its physicochemical properties, synthetic
accessibility, and experimental characterization, designed to support its integration into lead
optimization programs.

Molecular Architecture & Conformational
Dynamics[1][2]

Structural Identifiers
» |[UPAC Name: 3-(2,3-Dimethylphenyl)azetidine[1]
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CAS Number: 1260865-33-5[1][2]

Molecular Formula: C11H1sN[1][2]

Molecular Weight: 161.25 g/mol [1][2]

SMILES:CC1=C(C(=CC=C1)C)C2CNC2

Conformational Analysis: The "Puckering" Effect

Unlike six-membered piperidine rings that adopt stable chair conformations, the four-membered
azetidine ring is highly strained (~26 kcal/mol) and exists in a dynamic equilibrium between
puckered conformers.

e Ring Puckering: The ring deviates from planarity by approximately 30-37° to alleviate
torsional strain between vicinal methylene protons.[2]

o Substituent Orientation: The bulky 3-(2,3-dimethylphenyl) group preferentially adopts the
pseudo-equatorial position. This minimizes 1,3-transannular steric interactions with the
azetidine ring protons.

» Rotational Restriction: The ortho-methyl group at the C2 position of the phenyl ring
introduces significant steric clash with the azetidine C2/C4 protons. This restricts the rotation
of the C3(azetidine)-C1(phenyl) bond, potentially locking the phenyl ring in a conformation
perpendicular to the average plane of the azetidine. This pre-organization can reduce the
entropic penalty upon protein binding.[2]
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Figure 1: Conformational dynamics of the 3-arylazetidine scaffold.

Physicochemical Profile

The following data synthesizes experimental precedents from 3-phenylazetidine analogs and
calculated values derived from high-fidelity QSAR models.

Acid Dissociation Constant (pKa)

e Value: 9.4 — 9.8 (Estimated)

e Mechanism: The nitrogen atom is a secondary aliphatic amine.[2] While parent azetidine has
a pKa of ~11.3, the inductive electron-withdrawing effect of the phenyl ring (mediated
through the C3 carbon) lowers the basicity by approximately 1.5-2.0 log units.

e Physiological State: At physiological pH (7.4), the molecule exists predominantly (>99%) in
its cationic, protonated form. This is critical for electrostatic interactions with
aspartate/glutamate residues in target proteins (e.g., GPCRs, transporters).

Lipophilicity (LogP / LogD)

e LogP (Neutral): ~2.3 - 2.5
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o Rationale: Parent 3-phenylazetidine has a LogP of ~1.[1][2]37. The addition of two methyl

groups (+0.5 per methyl) increases lipophilicity.[1][2]

e LogD (pH 7.4): ~0.1-0.5

o Rationale: Due to ionization at pH 7.4, the effective distribution coefficient drops

significantly. This low LogD suggests excellent aqueous solubility in biological media and

low risk of non-specific protein binding, despite the lipophilic "grease ball" of the

dimethylphenyl group.

Solubility

e Agueous Solubility: High (>10 mg/mL) in acidic media (pH < 6).[1] Moderate to low in basic

media.[1][2]

o Formulation: Ideally handled as a hydrochloride or tartrate salt to ensure stability and

solubility during assays.[1][2]

Property Value | Range

Relevance

pKa (Base) 9.4-938

Predominantly ionized at pH
7.4; good for cation-pi

interactions.[1][2]

LogP 2.3-25

Optimal range for CNS
penetration (Rule of 5
compliant).[1][2]

LogD (pH 7.4) 0.1-0.5

Indicates low phospholipidosis
risk compared to higher LogD

amines.[1][2]

TPSA ~12 A2

Very low polar surface area,
favoring blood-brain barrier
(BBB) crossing.[1][2]

H-Bond Donors 1

Secondary amine (NH).[1][2]

Synthesis & Manufacturing Routes
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Synthesizing 3-arylazetidines is historically challenging due to the strain of closing the four-
membered ring.[1] Modern catalysis has superseded classical cyclization methods.[1][2]

Preferred Route: Palladium-Catalyzed Cross-Coupling

The most robust, modular approach utilizes N-Boc-3-iodoazetidine as a stable precursor,
coupled with an aryl-metalloid species.[1][2] This avoids the harsh conditions of ring closure.

o Reaction Type: Hiyama (Silane) or Negishi (Zinc) Cross-Coupling.[1]
» Key Reagents:
o Electrophile:[1][2] 1-Boc-3-iodoazetidine.[1][2][3][4]

o Nucleophile: (2,3-Dimethylphenyl)trimethoxysilane (Hiyama) or 2,3-Dimethylphenylzinc
bromide (Negishi).[1]

o Catalyst: Pd(OAc)z2 / S-Phos or PdClz(dppf).[1][2]

o Advantages: High functional group tolerance; avoids handling explosive diazo intermediates;
scalable.[1][2]

Alternative Route: Dehalocyclization[1][2]

e Precursor: 2-(2,3-Dimethylphenyl)acetonitrile.[1][2]

e Mechanism: Alpha-alkylation with epichlorohydrin or 1-bromo-3-chloropropane followed by
reduction and internal cyclization.[1][2]

o Drawback: Often yields pyrrolidine byproducts or requires high dilution to favor
intramolecular cyclization.[1][2]
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Figure 2: Modular synthesis via Pd-catalyzed cross-coupling of 3-iodoazetidine.[1][2]

Experimental Protocols

Protocol: pKa Determination (Potentiometric Titration)

Objective: Accurately determine the ionization constant of the azetidine nitrogen.

» Preparation: Dissolve 5 mg of the compound (free base or HCI salt) in 20 mL of degassed

water containing 0.15 M KCI (ionic strength adjustor).

o Titrant: Use 0.1 M KOH (carbonate-free) or 0.1 M HCI depending on the starting form.
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o Execution: Perform titration under inert atmosphere (Argon/Nitrogen) at 25°C using a
standardized glass electrode.

e Analysis: Plot pH vs. Volume. Use the Bjerrum difference plot or Gran plot method to identify
the equivalence point.

» Validation: Run a standard (e.g., phenylalanine) in parallel.[1][2]

Protocol: LogD Lipophilicity Assay (Shake-Flask)

Objective: Measure distribution between octanol and phosphate buffer at pH 7.4.[1][2]

Phases: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa
for 24 hours.

» Solubilization: Dissolve compound in the pre-saturated octanol phase to a concentration of 1
mM.

o Partitioning: Mix equal volumes (1 mL) of drug-octanol and pre-saturated PBS in a glass vial.

o Equilibration: Shake for 4 hours at 25°C; centrifuge at 3000 rpm for 10 mins to separate
phases.

o Quantification: Analyze both phases via HPLC-UV (254 nm).

e Calculation:

Metabolic Stability & Safety

» Ring Stability: While strained, the azetidine ring is kinetically stable to hydrolysis. However, it
is susceptible to oxidative ring opening by CYP450 enzymes if the nitrogen is alkylated with
groups that stabilize radical intermediates.

o Metabolic Soft Spots:

o Azetidine Ring: N-oxidation or alpha-carbon oxidation leading to ring opening.[1][2]
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o Phenyl Ring: The 2,3-dimethyl substitution effectively blocks metabolic attack at the ortho
and meta positions. The primary site for oxidative metabolism will be the para-position (C4
on the phenyl ring), likely forming a phenol metabolite.

o Recommendation: Block the para-position with a Fluorine atom if metabolic half-life (

) is insufficient in microsome assays.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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